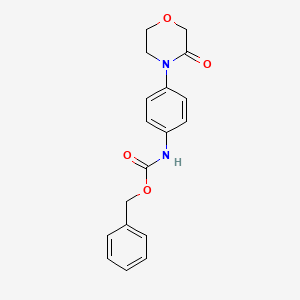

Kaempferol 3-(6-acetylgalactoside)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

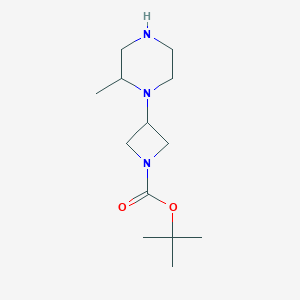

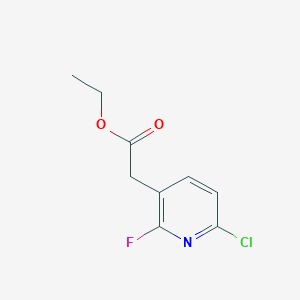

6''-O-アセチルアストラガリンは、ケンフェロール 7-O-β-D-グルコピラノシドとしても知られており、分子式が C23H22O12、分子量が 490.4 g/mol のフラボノイド化合物です . これは、クロロホルム、ジクロロメタン、酢酸エチル、DMSO、アセトンなどの溶媒に可溶な黄色の粉末です . この化合物は、アルニカ・チャミソニス(Arnica chamissonis)のハーブに由来し、零下非凍結ラット心臓保存のための新しい超冷却剤として同定されています .

製造方法

合成経路と反応条件

6''-O-アセチルアストラガリンの合成には、ピリジンなどの塩基の存在下で、アストラガリン(ケンフェロール 3-O-グルコシド)を無水酢酸でアセチル化する工程が含まれます . この反応は通常、室温で数時間行われ、その後、カラムクロマトグラフィーによる精製を行い、目的の生成物を得ます。

工業生産方法

6''-O-アセチルアストラガリンの工業生産には、アルニカ・チャミソニス(Arnica chamissonis)などの天然源からアストラガリンを抽出する方法と、アセチル化による化学修飾を行う方法があります。 このプロセスには、溶媒抽出、精製、化学合成の各工程が含まれており、高純度と高収率が保証されています .

化学反応解析

反応の種類

6''-O-アセチルアストラガリンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、化合物の酸化誘導体の生成につながる可能性があります。

還元: 還元反応により、化合物は還元された形に変換されます。

置換: 置換反応により、分子に異なる官能基が導入されます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、置換反応のためのさまざまな求核剤などがあります。 反応は、特定の温度やpHレベルなどの制御された条件下で行われます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化フラボノイド誘導体を生成する可能性があり、置換反応はさまざまな置換フラボノイドを生成する可能性があります .

科学研究への応用

6''-O-アセチルアストラガリンは、次のような幅広い科学研究への応用があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6’'-O-Acetylastragalin involves the acetylation of astragalin (kaempferol 3-O-glucoside) using acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 6’'-O-Acetylastragalin may involve the extraction of astragalin from natural sources such as Arnica chamissonis, followed by chemical modification through acetylation. The process includes solvent extraction, purification, and chemical synthesis steps to ensure high purity and yield .

化学反応の分析

Types of Reactions

6’'-O-Acetylastragalin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized flavonoid derivatives, while substitution reactions can produce a variety of substituted flavonoids .

科学的研究の応用

6’'-O-Acetylastragalin has a wide range of scientific research applications, including:

作用機序

6''-O-アセチルアストラガリンの作用機序には、さまざまな分子標的と経路との相互作用が関与しています。 これは次のようなメカニズムで効果を発揮します。

フリーラジカルの捕捉: この化合物は、フリーラジカルを中和し、酸化ストレスを軽減することにより、抗酸化剤として作用します.

調節酵素の抑制: 炎症プロセスに関与する酵素を阻害し、炎症を軽減します.

エイコサノイド生成酵素の阻害: この化合物は、炎症反応に関与するエイコサノイドを生成する酵素を阻害します.

類似の化合物との比較

6''-O-アセチルアストラガリンは、アセチル化された構造を持つことから、フラボノイドの中でもユニークであり、その溶解性とバイオアベイラビリティが向上しています。 類似の化合物には、次のものがあります。

アストラガリン(ケンフェロール 3-O-グルコシド): 6''-O-アセチルアストラガリンの親化合物であり、抗酸化作用と抗炎症作用で知られています.

類似化合物との比較

6’'-O-Acetylastragalin is unique among flavonoids due to its acetylated structure, which enhances its solubility and bioavailability. Similar compounds include:

Astragalin (Kaempferol 3-O-glucoside): The parent compound of 6’'-O-Acetylastragalin, known for its antioxidant and anti-inflammatory properties.

Kaempferol: A flavonoid with similar biological activities but lacking the acetylated glucose moiety.

Quercetin: Another flavonoid with strong antioxidant properties, but with different structural features.

特性

IUPAC Name |

[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O12/c1-9(24)32-8-15-17(28)19(30)20(31)23(34-15)35-22-18(29)16-13(27)6-12(26)7-14(16)33-21(22)10-2-4-11(25)5-3-10/h2-7,15,17,19-20,23,25-28,30-31H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKENCGNASJPQNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol](/img/structure/B12326992.png)

![5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one; 3'-Dimethylallylgenistein](/img/structure/B12326997.png)

![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol](/img/structure/B12326998.png)

![1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327022.png)

![Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate](/img/structure/B12327039.png)